Glycine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of glycine hydrochloride has been explored through various chemical pathways, including the interaction with other compounds and the impact of environmental conditions on its formation. For example, the synthesis of glycine and its derivatives in extraterrestrial ices by cosmic-ray particles has been investigated, suggesting alternative routes for amino acid formation in interstellar and cometary ices (Holtom et al., 2005).
Molecular Structure Analysis
The molecular and crystal structure of glycine hydrochloride has been determined through neutron diffraction, revealing its crystalline form and the network of hydrogen bonds that contribute to its stability (Al-Karaghouli et al., 1975). This detailed analysis provides insights into the spatial arrangement of atoms within glycine hydrochloride and how this influences its chemical behavior.
Chemical Reactions and Properties
Research has explored the chemical reactions involving glycine hydrochloride, including its role as a precursor in the formation of disinfection byproducts in chlorinated drinking water and its interaction with other chemicals. The formation of cyanogen chloride from the chlorination of glycine underlines the compound's reactivity and the factors influencing these reactions (Na & Olson, 2006).
Physical Properties Analysis
The physical properties of glycine hydrochloride, such as its solubility, melting point, and crystalline structure, have been extensively studied. The investigation into its crystallization and polymorphism in supersaturated aqueous solutions challenges previous assumptions about glycine's dimeric existence in solution, suggesting it mainly exists as monomers (Huang et al., 2008).
Chemical Properties Analysis
The chemical properties of glycine hydrochloride, including its acid-base behavior, reactivity with other compounds, and role in various chemical reactions, have been the focus of several studies. Insights into its interaction with metals and the resulting coordination compounds contribute to understanding the versatile chemical nature of glycine hydrochloride (Erxleben, 2005).
Scientific Research Applications
Metabolic Disorders : Glycine supplementation may benefit obesity and related metabolic disorders, with diet, gut microbiota, and liver metabolism being key factors in glycine availability (Alves et al., 2019).
Antimicrobial Agent : It shows synergistic activity with amoxicillin against Helicobacter pylori, suggesting potential as an antimicrobial agent for treating H. pylori-associated diseases (Minami et al., 2004).
Health and Well-being : Glycine supplementation can improve health, support growth, and enhance well-being in humans and animals, potentially preventing diseases and disorders (Razak et al., 2017).
Agriculture : In agriculture, exogenous glycine supplementation in hydroponically grown lettuce enhances the accumulation of health-promoting compounds and antioxidant activity (Yang et al., 2017).
Plant Stress Tolerance : It is involved in improving plant stress tolerance and growth, although further research is needed to optimize its use in various plant species (Ashraf & Foolad, 2007).
Gastrointestinal Health : Glycine exhibits significant antiulcer and cytoprotective activity, protecting against various types of gastric lesions (Tariq & Al Moutaery, 1997).
Mammalian Metabolism : It plays a crucial role in metabolic regulation, anti-oxidative reactions, and neurological function in mammals, with potential therapeutic benefits for various diseases (Wang et al., 2013).
Ischemia-Reperfusion Injury : Glycine has potential as a therapeutic agent for ischemia-reperfusion injury in liver transplant recipients and other organs (Habib et al., 2006).
Neurology : Research on glycinergic inhibitory synapses provides insights into their role in locomotor behavior regulation, with implications for human locomotor disorders (Legendre, 2001).
Materials Science : In materials science, glycine hydrochloride has been used to prepare chitosan fibers with excellent antibacterial properties, offering potential applications in biomaterials (Ma et al., 2015).
Crystallography : The crystal structure of glycine hydrochloride reveals a network of hydrogen bonds linking neighboring glycines, contributing to our understanding of its molecular structure (Al-Karaghouli et al., 1975).
Corrosion Inhibition : Glycine hydrochloride derivatives have been shown to effectively control corrosion processes in various metals (Amin, 2010; Amin & Ibrahim, 2011).
Safety And Hazards
Future Directions
Glycine has been found to have anti-inflammatory, cytoprotective, and immunomodulatory properties . It is also required to synthesize collagen, purines, creatinine, heme, and other amino acids like serine and glutathione . This suggests potential future directions for the use of glycine hydrochloride in various medical and health applications.
properties
IUPAC Name |
2-aminoacetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.ClH/c3-1-2(4)5;/h1,3H2,(H,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLXQGJVBGMLRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56-40-6 (Parent) | |
Record name | Glycine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7064079 | |
Record name | Glycine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Glycine hydrochloride | |
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Product Name |
Glycine hydrochloride | |
CAS RN |
7490-95-1, 6000-43-7 | |
Record name | Diglycine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7490-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoacetic acid hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6000-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GLYCINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225ZLC74HX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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